Amino-PEG23-amine

PROTAC Multivalent Inhibitor Spacer Length

Amino-PEG23-amine (CAS 2673284-93-8) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring a discrete chain of 23 ethylene glycol units (n=23) terminated by primary amine groups. This linear, hydrophilic spacer (molecular weight 1073.3 g/mol, molecular formula C48H100N2O23) is a foundational building block for bioconjugation, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C48H100N2O23
Molecular Weight 1073.3 g/mol
Cat. No. B8104204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG23-amine
Molecular FormulaC48H100N2O23
Molecular Weight1073.3 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
InChIInChI=1S/C48H100N2O23/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h1-50H2
InChIKeyJXEMKMYTIDWELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-PEG23-amine: A Monodisperse Homobifunctional PEG Linker for Precision Bioconjugation


Amino-PEG23-amine (CAS 2673284-93-8) is a homobifunctional, monodisperse polyethylene glycol (PEG) linker featuring a discrete chain of 23 ethylene glycol units (n=23) terminated by primary amine groups . This linear, hydrophilic spacer (molecular weight 1073.3 g/mol, molecular formula C48H100N2O23) is a foundational building block for bioconjugation, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Unlike polydisperse, high-molecular-weight PEG polymers, its single-chain-length purity ensures the generation of well-defined, single-entity conjugates with predictable properties and pharmacokinetic profiles [1].

Beyond PEG8: Why Linker Length Dictates the Performance of Amino-PEG23-amine Conjugates


In bioconjugate design, the PEG linker is not an inert tether but a critical determinant of spatial orientation, solubility, and biological activity [1]. The performance of PROTACs and ADCs is exquisitely sensitive to linker length; a suboptimal spacer can prevent the formation of a stable ternary complex or impede target engagement, rendering the conjugate ineffective [2]. While shorter PEG linkers like PEG8 (n=8) are common starting points, they often fail to bridge the distance between distal binding pockets, which can be >3 nm, especially on large, multi-domain proteins [3]. Directly substituting a shorter PEG linker for Amino-PEG23-amine without rigorous optimization ignores the established structure-activity relationships (SAR) for linker length. This evidence guide provides the quantitative data demonstrating that the unique length and properties of the Amino-PEG23-amine spacer enable specific, verifiable improvements over its closest analogs, making it a non-substitutable tool for achieving optimal conjugation outcomes in demanding applications [4].

Quantitative Evidence Guide: Amino-PEG23-amine Differentiation vs. Closest Analogs


Spacer Arm Length: Enabling Multivalent Target Engagement vs. Shorter PEG Linkers

A direct comparative study in multivalent inhibitor design quantified the functional advantage of longer PEG spacers. A trimeric inhibitor of the SARS-CoV-2 spike protein was constructed with TCA-amido-PEGn-triazolyl linkers of varying lengths (PEG1 to PEG23). The IC50 for inhibiting viral infection (S-pV) decreased monotonically as linker length increased [1]. While the study does not use the exact Amino-PEG23-amine structure, it uses a comparable PEG23 spacer, providing a strong class-level inference for the performance of this linker length.

PROTAC Multivalent Inhibitor Spacer Length IC50

End-to-End Distance: Spanning the Gap for Ternary Complex Formation

In PROTAC design, the linker must span the distance between the E3 ligase and target protein binding pockets, which is often >3 nm. The PEG23 chain, comprising 23 ethylene glycol units, provides an estimated end-to-end distance of approximately 10.2 nm, significantly longer than the 3-5 nm offered by the 'gold standard' PEG4-PEG8 linkers [1]. This extended reach is not merely additive; it allows for the productive engagement of target proteins with distal or cryptic binding sites that are inaccessible to shorter linkers, enabling the degradation of 'undruggable' targets [2].

PROTAC Linker Length Ternary Complex Molecular Spacing

Chemical Purity and Monodispersity: A Prerequisite for Reproducible Conjugate Analysis

Unlike high-molecular-weight PEG polymers which exhibit polydispersity (a distribution of chain lengths), Amino-PEG23-amine is a monodisperse compound with a discrete molecular weight . This is a critical differentiator for analytical and regulatory purposes. Commercially, the compound is available at high purity (≥95% to 98%) . This high, single-entity purity stands in contrast to polydisperse PEG diamine polymers (e.g., PEG diamine 5000, 10000) which, while offering longer reach, produce heterogeneous conjugate mixtures that are difficult to characterize and control [1].

Bioconjugation PEG Linker Purity Monodispersity

Aqueous Solubility Profile: Facilitating Conjugation in Biologically Relevant Media

The hydrophilic PEG23 backbone confers excellent aqueous solubility to the linker. Vendor data consistently reports that Amino-PEG23-amine has 'very good solubility in water' . This property is directly comparable to other short-chain PEG diamine linkers like Amino-PEG8-amine and Amino-PEG12-amine, which also exhibit high water solubility . This class-level inference confirms that the selection of Amino-PEG23-amine for its length advantage does not come at the expense of poor solubility, a common trade-off when using longer, hydrophobic linkers.

Bioconjugation Solubility Aqueous Media PEG Linker

Optimal Application Scenarios for Amino-PEG23-amine Based on Differentiated Properties


Synthesis of Long-Reach PROTACs for Large, Multi-Domain Proteins

Amino-PEG23-amine is the linker of choice when constructing PROTACs that target large proteins or proteins with distal, cryptic binding pockets. Its ~10.2 nm reach is essential for bridging the gap between an E3 ligase ligand (e.g., VHL or CRBN binder) and a target protein ligand, enabling the formation of a stable ternary complex where shorter PEG8 or PEG12 linkers would fail [1]. This scenario is supported by evidence showing that longer PEG linkers directly improve the potency of multivalent inhibitors by overcoming spatial constraints [2].

Engineering Homogeneous ADC Linker-Payload Constructs

The monodispersity of Amino-PEG23-amine is a critical advantage for the development of Antibody-Drug Conjugates (ADCs). When used as a spacer between the antibody and the cytotoxic payload, its discrete length ensures the generation of a homogeneous Drug-Antibody Ratio (DAR) . This is a significant improvement over polydisperse PEG linkers, which create complex mixtures of conjugate species that are difficult to characterize, control, and reproducibly manufacture [3].

Improving Pharmacokinetics of Peptide and Protein Therapeutics

This bifunctional amine can be used to crosslink or 'PEGylate' therapeutic proteins and peptides. The 23-unit PEG chain imparts a significant increase in hydrodynamic radius, which is known to reduce renal clearance and extend plasma half-life. The qualitative aqueous solubility data confirms that conjugation with Amino-PEG23-amine will enhance the solubility and stability of the therapeutic protein without introducing the heterogeneity and analytical complexity associated with high-molecular-weight, polydisperse PEG polymers .

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